N-(3,4-dichlorobenzoyl)Glutamic acid
Description
N-(3,4-Dichlorobenzoyl)Glutamic acid is a synthetic derivative of glutamic acid, where the amino group is substituted with a 3,4-dichlorobenzoyl moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of Loxiglumide (CR-1505), a cholecystokinin receptor antagonist. Its synthesis involves the condensation of N-(3,4-dichlorobenzoyl)-glutamic acid anhydride with N-(3-methoxypropyl)-N-pentylamine under controlled conditions . The dichlorinated aromatic ring enhances its reactivity in forming amide bonds, making it valuable for constructing bioactive molecules.
Properties
Molecular Formula |
C12H11Cl2NO5 |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
(2S)-2-[(3,4-dichlorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20)/t9-/m0/s1 |
InChI Key |
PNCQTRSFSYUTDV-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzoyl)Glutamic acid typically involves the condensation of glutamic acid with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction conditions include maintaining the temperature at a moderate level to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzoyl)Glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the 3,4-dichlorobenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-dichlorobenzoyl)Glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzoyl)Glutamic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to glutamate receptors, influencing neurotransmission and modulating synaptic activity. It may also interact with other proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Dichlorinated Benzoyl Compounds and Their Properties
Key Differences :
- Reactivity : this compound’s glutamic acid backbone enables peptide bond formation, unlike 2,4-dichlorobenzoyl chloride, which is electrophilic and reacts with nucleophiles (e.g., amines, alcohols) .
- Toxicity : Dichlorobenzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) are classified as corrosive and hazardous due to their acyl chloride groups, whereas this compound, as an amide, exhibits lower acute toxicity .
Glutamic Acid-Based Analogues
Key Differences :
- Target Specificity : this compound is tailored for gastrointestinal receptor modulation, whereas pteridinyl-glutamic acid derivatives target folate-dependent enzymes in cancer therapy .
- Substituent Effects: The 3,4-dichloro configuration on the benzoyl group enhances lipophilicity and metabolic stability compared to mono-chlorinated or non-halogenated analogues, influencing pharmacokinetics .
Reactivity in Condensation Reactions
The anhydride form reacts efficiently with amines at low temperatures (5°C), a contrast to less-activated glutamic acid derivatives (e.g., N-acetylglutamic acid), which require higher temperatures or catalysts. This reactivity is attributed to the electron-withdrawing dichloro groups, which enhance the electrophilicity of the carbonyl .
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